Ethyl gamma-chloro-alpha-oximinoacetoacetate

Cephalosporin synthesis Stereoselective nitrosation Syn-oxime configuration

Ethyl gamma-chloro-alpha-oximinoacetoacetate (IUPAC: ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate; CAS 50382-11-1; molecular formula C₆H₈ClNO₄; molecular weight 193.58 g/mol) is a bifunctional β-keto ester derivative bearing a 4-chloro substituent and a 2-hydroxyimino (oxime) group. It is the pivotal chlorinated oxime intermediate in the established multi-step synthesis of the third-generation cephalosporin antibiotic ceftazidime, where its sequential reaction with thiourea constructs the essential 2-(2-aminothiazol-4-yl)-2-(substituted oxyimino)acetamido side chain.

Molecular Formula C6H8ClNO4
Molecular Weight 193.58 g/mol
CAS No. 50382-11-1
Cat. No. B1497772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl gamma-chloro-alpha-oximinoacetoacetate
CAS50382-11-1
Molecular FormulaC6H8ClNO4
Molecular Weight193.58 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(CCl)O)N=O
InChIInChI=1S/C6H8ClNO4/c1-2-12-6(10)5(8-11)4(9)3-7/h9H,2-3H2,1H3/b5-4+
InChIKeyCBVFCYWSRGHDSR-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl gamma-chloro-alpha-oximinoacetoacetate (CAS 50382-11-1): Core Chemical Identity and Procurement-Relevant Profile for Ceftazidime Intermediate and Impurity Reference Standard Applications


Ethyl gamma-chloro-alpha-oximinoacetoacetate (IUPAC: ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate; CAS 50382-11-1; molecular formula C₆H₈ClNO₄; molecular weight 193.58 g/mol) is a bifunctional β-keto ester derivative bearing a 4-chloro substituent and a 2-hydroxyimino (oxime) group [1]. It is the pivotal chlorinated oxime intermediate in the established multi-step synthesis of the third-generation cephalosporin antibiotic ceftazidime, where its sequential reaction with thiourea constructs the essential 2-(2-aminothiazol-4-yl)-2-(substituted oxyimino)acetamido side chain [2]. Commercially, the compound is supplied as a fully characterized reference standard (designated Ceftazidime Impurity 13 or Ceftazidime Impurity 14 by different pharmacopoeial naming conventions) for use in analytical method development, method validation (AMV), ANDA/DMF submissions, and GMP-compliant quality control of ceftazidime active pharmaceutical ingredient [3].

Why Ethyl gamma-chloro-alpha-oximinoacetoacetate Cannot Be Replaced by Generic Chloroacetoacetate or Non-Halogenated Oxime Analogs in Ceftazidime Synthesis


The unique synthetic value of CAS 50382-11-1 resides in the spatial and electronic cooperation between its γ-chloro leaving group and the α-hydroxyimino moiety. This substitution pattern is mandatory for the direct, single-flask thiourea cyclization that generates the 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate side-chain precursor [1]. Close structural analogs fail at distinct mechanistic checkpoints: ethyl 4-chloroacetoacetate (CAS 638-07-3) lacks the oxime and cannot be elaborated into the oxyimino-cephalosporin pharmacophore without a separate nitrosation step that introduces stereochemical complications ; ethyl 2-hydroxyiminoacetoacetate (CAS 5408-04-8) lacks the γ-chloro leaving group and cannot undergo thiourea displacement to close the aminothiazole ring . Furthermore, the syn (Z) configuration of the oxime—which is preserved from the 4-chloro-2-hydroxyimino intermediate through to the final antibiotic—is a prerequisite for clinically meaningful antibacterial activity: the syn-isomer exhibits substantially greater potency than the anti-isomer, making stereochemical integrity a non-negotiable procurement criterion [1].

Quantitative Differentiation Evidence for Ethyl gamma-chloro-alpha-oximinoacetoacetate (CAS 50382-11-1) Against Closest Structural Comparators


Syn-Isomer Stereochemical Purity: 27:1 Syn:Anti Ratio from the Patented Glaxo Process vs. Unsatisfactory Prior-Art Yields

The EP0102687A2 patent (Glaxo Group, 1984) discloses that when ethyl 4-chloroacetoacetate is nitrosated with isopropyl nitrite under acidic conditions, the resulting ethyl 4-chloro-2-hydroxyiminoacetoacetate is obtained with a syn:anti isomer ratio of approximately 27:1 (corresponding to ~96.4% syn-isomer content) as determined by ¹H-NMR analysis of the crystalline product [1]. This contrasts with the conventional two-step route (NaNO₂/AcOH nitrosation of ethyl acetoacetate, followed by SO₂Cl₂ chlorination), which the same patent explicitly characterizes as giving yields of the (Z)-4-chloro-2-hydroxyiminoacetoacetate intermediate that are 'generally unsatisfactory for commercial production' [1]. The patent further specifies that the 4-halo intermediate is obtained 'predominantly as its syn-isomer, e.g., containing at least 75% and preferably 85% of the syn-isomer' when using the claimed process, whereas the prior art often yields mixtures requiring chromatographic separation [1]. The 27:1 ratio was confirmed by dissolving the crystalline mass in isopropyl alcohol, diluting with DMSO-d₆ (2.5 volumes), and integrating the syn and anti oxime proton signals by NMR [1].

Cephalosporin synthesis Stereoselective nitrosation Syn-oxime configuration

Commercial Reference Standard Purity: ≥97–98% (HPLC) with Full COA and NMR/MS Characterization for Regulatory Filings

Ceftazidime Impurity 13 (CAS 50382-11-1) is commercially available as a fully characterized reference standard from multiple ISO17034-certified suppliers. CATO Research Chemicals supplies the compound at 97% purity (HPLC) , while Shenzhen Huaxin Pharmaceutical Technology offers it at 98% purity [1]. Both suppliers provide comprehensive Certificates of Analysis (COA) including HPLC chromatograms, ¹H-NMR, ¹³C-NMR, and mass spectrometry data [1]. Axios Research confirms that the standard is 'compliant with regulatory guidelines' and is specifically intended for 'analytical method development, method validation (AMV), and Quality Controlled (QC) applications during synthesis and formulation stages of drug development' [2]. This level of characterization exceeds that of generic-grade ethyl 4-chloroacetoacetate (CAS 638-07-3), which is typically supplied at 97% purity without pharmacopoeia-traceable COA, full spectroscopic data packages, or impurity profiling appropriate for regulated pharmaceutical use . The availability of 10 mg, 25 mg, and 50 mg aliquots from multiple stock-holding vendors enables procurement flexibility for method development and routine QC .

Pharmaceutical impurity reference standard ANDA/DMF submission Method validation

Synthetic Yield: 325 g Isolated Product from 280 g Starting Oxime in Continuous Pipeline Reactor (CN114031575)

The Chinese patent CN114031575 (2022) reports a continuous-flow pipeline reactor process for the chlorination of ethyl 2-(hydroxyimino)acetoacetate to yield ethyl 4-chloro-2-(hydroxyimino)acetoacetate (CAS 50382-11-1) . A qualified ethanol solution of 2-(hydroxyimino) ethyl acetoacetate (280 g) and vitriol oil catalyst (6.0 g, H₂SO₄) are fed through Channel A at 12 mL/min, while sulfuryl chloride (320 g, SO₂Cl₂) enters through Channel B at 30 mL/min; the reaction proceeds at 5 °C with a residence time of 20 min under 0.14 MPa pressure. The endpoint is controlled by monitoring residual oxime content: the reaction is deemed complete when oxime residue reaches ≤4.0%, yielding 325 g of the isolated 4-chloro product . By comparison, the traditional batch chlorination route (SO₂Cl₂ in CH₂Cl₂, described in the ceftazidime synthetic database on DrugFuture) is acknowledged in patent literature EP0102687A2 to give yields that are 'unsatisfactory for commercial production,' with the 4-chloro intermediate typically requiring additional isolation and crystallization steps [1]. The pipeline reactor method simplifies the operational footprint and reduces batch-to-batch variability.

Process chemistry Pipeline reactor chlorination Industrial-scale synthesis

Bifunctional Reactivity: Single-Flask Thiourea Cyclization to Aminothiazole Enabled Only by the 4-Chloro-2-Hydroxyimino Substitution Pattern

The synthetic sequence that defines the value of CAS 50382-11-1 is its ability to react directly with thiourea to form ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate—the core side-chain ester of ceftazidime—without intermediate isolation or protecting group manipulation [1]. This transformation exploits the γ-chloro group as a leaving group for nucleophilic displacement by thiourea sulfur, while the α-oxime remains intact for subsequent O-alkylation to install the 2-carboxyprop-2-oxyimino moiety characteristic of ceftazidime [2]. Neither ethyl 4-chloroacetoacetate (CAS 638-07-3) nor ethyl 2-hydroxyiminoacetoacetate (CAS 5408-04-8) can participate in this reaction sequence: the former lacks the oxime required for the final pharmacophore; the latter lacks the γ-chloro leaving group needed for aminothiazole ring closure and would require pre-halogenation . The methyl ester analog (methyl 4-chloro-2-hydroxyiminoacetoacetate, CAS 84208-39-9) can undergo the same thiourea cyclization, but the methyl ester is less amenable to the selective hydrolysis required in later steps of the ceftazidime route, where the ethyl ester is preferentially cleaved in the presence of the tert-butyl-protected carboxypropoxyimino group [2]. The bromo analog (ethyl 4-bromo-2-hydroxyiminoacetoacetate) is mentioned as an alternative halogen in EP0102687A2 but is less commonly employed industrially due to higher cost and the greater mass loss associated with bromide displacement [1].

Aminothiazole synthesis Cephalosporin side-chain construction Orthogonal reactivity

Regulatory Provenance: Designated Ceftazidime Impurity Reference Standard with Pharmacopoeial Traceability for ANDA/DMF Submissions

CAS 50382-11-1 is assigned as a specified impurity reference standard in the ceftazidime monograph context by multiple commercial reference standard providers [1][2]. Veeprho categorizes it under parent drug ceftazidime with catalog number VE0016655 and confirms its use in 'pharmaceutical research, supporting product development, ANDA and DMF submissions, quality control (QC), method validation, and stability studies' [2]. The standard is supplied with 'detailed Certificates of Analysis (COA) and analytical data that meet regulatory requirements' [2]. ClearSynth similarly lists ceftazidime impurity reference standards as 'invaluable for pharmaceutical research, supporting product development, ANDA and DMF submissions, quality control (QC), method validation, and stability studies,' with products undergoing 'thorough characterization' and being 'supplied with detailed Certificates of Analysis (COA) and analytical data that meet regulatory requirements' . Axios Research explicitly notes that their Ceftazidime Impurity 13 standard 'serves as a reference standard for traceability against pharmacopeial standards (USP or EP)' [1]. In contrast, generic ethyl 4-chloroacetoacetate (CAS 638-07-3) is marketed as a bulk synthetic intermediate for diverse chemical applications (atorvastatin, oxiracetam, agrochemicals) and is not supplied with the pharmacopoeia-oriented documentation, impurity profiling, or regulatory support infrastructure required for pharmaceutical analytical use . The specific identity of CAS 50382-11-1 as a ceftazidime process-related impurity (the 4-chloro-2-hydroxyiminoacetoacetate ester carrying through from incomplete side-chain conversion or degradation) makes it a mandatory reference material for any laboratory conducting ceftazidime impurity profiling per ICH Q3A/Q3B guidelines.

Pharmaceutical impurity profiling Pharmacopoeial reference standard Regulatory submission support

Validated Application Scenarios for Ethyl gamma-chloro-alpha-oximinoacetoacetate (CAS 50382-11-1) Based on Quantitative Differentiation Evidence


GMP-Compliant HPLC Method Validation and System Suitability Testing for Ceftazidime API Impurity Profiling

This scenario directly leverages the ≥97% purity, full COA documentation, and pharmacopoeial traceability established in Evidence Item 2 (Commercial Reference Standard Purity). Quality control laboratories performing HPLC analysis of ceftazidime active pharmaceutical ingredient per USP or EP monographs require a characterized impurity reference standard to establish system suitability (retention time marker, resolution from the ceftazidime main peak) and to prepare spiked samples for accuracy/recovery experiments. CAS 50382-11-1, supplied as Ceftazidime Impurity 13 with complete HPLC, NMR, and MS data, meets ICH Q2(R1) validation requirements out of the box, eliminating the 2–4 week lead time and analytical resource expenditure that would be required to characterize a generic chloroacetoacetate in-house [1]. The availability of the impurity standard from multiple ISO17034-certified vendors with in-stock inventory ensures uninterrupted supply for ongoing stability studies and batch release testing [2].

Ceftazidime Side-Chain Synthesis via Single-Step Thiourea Cyclization at Pilot or Production Scale

This application exploits the bifunctional reactivity evidence documented in Evidence Item 4 (Bifunctional Reactivity). Process chemistry groups engaged in the synthesis of ceftazidime or its generic equivalents benefit from the fact that CAS 50382-11-1 reacts directly with thiourea to form the (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate side-chain ester in a single synthetic operation while preserving the syn-oxime stereochemistry essential for antibacterial activity [1]. Using the chloro-oxime intermediate eliminates the need for a separate nitrosation step on ethyl 4-chloroacetoacetate, which would introduce stereochemical risk and require additional quality control monitoring. The pipeline reactor process described in CN114031575 (Evidence Item 3) further offers a scalable manufacturing route with ≥96% conversion, providing a cost-effective supply chain for generic ceftazidime production .

Impurity Fate-and-Purge Studies During Ceftazidime Process Development and Scale-Up

CAS 50382-11-1 is a known process-related impurity of ceftazidime arising from residual 4-chloro-2-hydroxyiminoacetoacetate ester that carries through incomplete side-chain construction or from hydrolytic degradation. As established in Evidence Item 5 (Regulatory Provenance), the availability of this compound as a fully characterized reference standard enables process development teams to conduct quantitative fate-and-purge studies that demonstrate the removal of this impurity across the synthetic route [2]. This is a specific requirement of ICH Q11 (Development and Manufacture of Drug Substances) and ICH M7 (Assessment and Control of DNA Reactive Impurities), where understanding the origin, carryover, and rejection of process impurities is essential for establishing the control strategy in the marketing authorization application. The compound's structural relationship to the ceftazidime side chain—documented in EP0102687A2 (Evidence Item 1)—makes it a mandatory analyte for demonstrating that the final API meets the ≤0.1% unspecified impurity threshold per ICH Q3A [1].

Stereochemical Reference for Syn-Oxime Integrity During Cephalosporin Side-Chain Derivatization

The syn:anti isomer ratio data from Evidence Item 1 (27:1 syn:anti) establishes that CAS 50382-11-1 can serve as a stereochemical benchmark when developing and validating NMR or chiral HPLC methods for monitoring oxime geometry during the synthesis of ceftazidime and related cephalosporins [1]. The syn configuration of the oxime is a critical quality attribute: the anti-isomer of the cephalosporin side chain is up to 80-fold less active as established in the cephalosporin literature [REFS-1, sub-source]. By procuring a batch with documented high syn:anti ratio, analytical development laboratories can use the compound as a positive control for method development and as a retention time marker for the desired (Z)-isomer, enabling rapid detection of stereochemical erosion during process optimization or forced degradation studies.

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